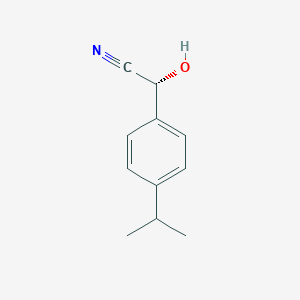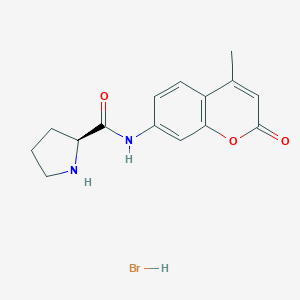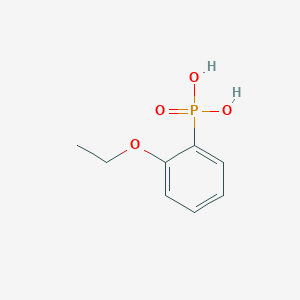
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester, also known as A-317491, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of piperazinium derivatives and has been found to have significant effects on various biological processes.
作用機序
The mechanism of action of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester involves its binding to the P2X3 and P2X2/3 receptors, which are involved in pain and inflammation signaling pathways. By binding to these receptors, 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester inhibits the release of neurotransmitters and pro-inflammatory cytokines, leading to its analgesic and anti-inflammatory effects. 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of glutamate, substance P, and calcitonin gene-related peptide, which are involved in pain signaling pathways. 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in inflammation signaling pathways.
実験室実験の利点と制限
The advantages of using 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester in lab experiments include its potency, selectivity, and specificity for P2X3 and P2X2/3 receptors. It has been extensively studied in preclinical models and has shown promising results in various disease models. However, the limitations of using 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester in lab experiments include its relatively low solubility and stability, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester. One potential direction is the development of novel formulations and delivery systems to improve its solubility and stability. Another direction is the study of its potential therapeutic applications in other diseases and conditions, such as neurodegenerative diseases and autoimmune disorders. Additionally, the study of its potential synergistic effects with other drugs and therapies may lead to the development of more effective treatment options for various diseases.
合成法
The synthesis of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester involves the reaction of 1-(10-undecenyl)piperazine with ethyl iodide in the presence of a base. The resulting product is then treated with methyl chloroformate and sodium hydroxide to form the final compound. This method has been reported to have a yield of approximately 50% and has been successfully used in the synthesis of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester in various research studies.
科学的研究の応用
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been found to have significant effects on pain, inflammation, and cancer. In preclinical studies, 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has been shown to have potent analgesic effects in various pain models, including neuropathic pain, inflammatory pain, and cancer pain. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
In addition, 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has been studied for its potential anti-cancer effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
CAS番号 |
111560-48-6 |
|---|---|
製品名 |
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester |
分子式 |
C19H37IN2O2 |
分子量 |
452.4 g/mol |
IUPAC名 |
ethyl 4-methyl-4-undec-10-enylpiperazin-4-ium-1-carboxylate;iodide |
InChI |
InChI=1S/C19H37N2O2.HI/c1-4-6-7-8-9-10-11-12-13-16-21(3)17-14-20(15-18-21)19(22)23-5-2;/h4H,1,5-18H2,2-3H3;1H/q+1;/p-1 |
InChIキー |
VWMYXHGPBKEULF-UHFFFAOYSA-M |
SMILES |
CCOC(=O)N1CC[N+](CC1)(C)CCCCCCCCCC=C.[I-] |
正規SMILES |
CCOC(=O)N1CC[N+](CC1)(C)CCCCCCCCCC=C.[I-] |
同義語 |
ethyl 4-methyl-4-undec-10-enyl-2,3,5,6-tetrahydropyrazine-1-carboxylat e iodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
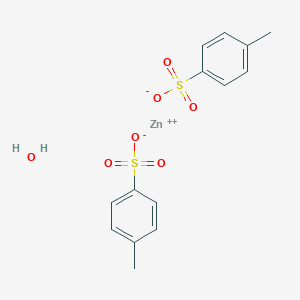
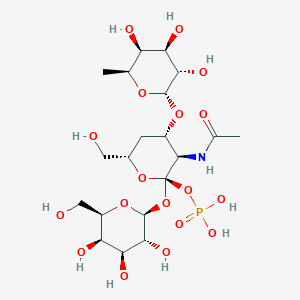
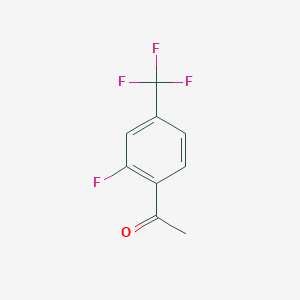


![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
